molecular formula C19H16N4O3 B1684136 PI-103 CAS No. 371935-74-9

PI-103

货号: B1684136
CAS 编号: 371935-74-9
分子量: 348.4 g/mol
InChI 键: TUVCWJQQGGETHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PI-103 is a potent inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It is widely used in scientific research due to its ability to inhibit multiple kinases involved in cell growth, proliferation, and survival. This compound has shown significant potential in cancer research, particularly in targeting pathways that are frequently deregulated in human cancers .

科学研究应用

PI-103 is a dual PI3K/mTOR inhibitor that has shown promise in preclinical studies for cancer treatment . It functions by inhibiting cell proliferation and tumor growth through direct effects on the inhibition of PI3K and mTOR .

Scientific Research Applications

Antitumor Effects : this compound exhibits antitumor activity against a range of human cancer cell lines in vitro and in human tumor xenografts in athymic mice . In established glioma lines and primary CD133(+) glioma-initiating cells, this compound inhibits proliferation and invasion, causes G0-G1 arrest in the cell cycle, and results in significant attenuation of orthotopic tumor growth in vivo .

Combination Therapies : this compound can be combined with other agents to enhance its therapeutic effect. For example, this compound augments the response of glioma cells to stem cell-delivered S-TRAIL, resulting in a significant reduction in tumor volumes compared to this compound treatment alone . The combination of sorafenib and this compound can significantly inhibit EGF-stimulated Huh7 proliferation by blocking both Ras/Raf/MAPK and PI3K/AKT/mTOR pathways .

Immunosuppression : this compound has been shown to induce immunosuppression, which can promote in vivo tumor growth and inhibit apoptosis . In vitro studies have indicated that this compound induces the anti-apoptotic BH3 family proteins Mcl1, Bcl2, and Bcl(xL), favoring the in vitro survival of sorafenib-treated melanoma cells .

Pharmacodynamic Biomarker Effects : this compound causes pharmacodynamic biomarker effects consistent with target inhibition . It also exhibits inhibition of angiogenesis, invasion, and metastasis, as well as direct antiproliferative effects .

PI3K/mTOR signaling pathways : The combination of sorafenib and this compound strongly inhibited both Ras/Raf/MAPK and PI3K/AKT/mTOR signaling pathways .

Case Studies

Gliomas : In orthotopic mouse models of gliomas, systemic delivery of this compound combined with NSC-derived S-TRAIL resulted in a significant reduction in tumor volumes compared with this compound treatment alone . This suggests that this compound may be a useful agent for improving the treatment of malignant gliomas .

Melanoma : Although this compound and sorafenib inhibited melanoma in vitro cell proliferation and viability, the inhibition of the RAS pathway appeared to be more effective .

Hepatocellular Carcinoma : The combination of sorafenib and this compound can significantly inhibit EGF-stimulated Huh7 proliferation by blocking both Ras/Raf/MAPK and PI3K/AKT/mTOR pathways . The EGF-stimulated mTOR(Ser2448), S6K(Thr389), AKT(Ser473), MEK1/2(Ser217/221), and ERK1/2(Thr202/204) phosphorylation was inhibited by the combination of sorafenib and this compound .

Tumor Xenografts: this compound showed significant antitumor activity in human tumor xenografts in athymic mice .

Data Table

PropertyDescription
Mechanism of ActionDual PI3K/mTOR inhibitor
In vitro activityAntiproliferative activity against a range of human cancer cell lines
In vivo activitySignificant antitumor activity in human tumor xenografts in athymic mice
Effects on cell cycleCauses G0-G1 arrest in the cell cycle
Effects on tumor growthAttenuates orthotopic tumor growth in vivo
Combination therapiesAugments the response of glioma cells to stem cell-delivered S-TRAIL . Synergistic effect with sorafenib inhibiting RAS and PI3K pathways in a cell line-dependent manner .
Immunosuppressive effectsInduces immunosuppression promoting in vivo tumor growth and inhibiting apoptosis
Effects on signaling pathwaysStrongly inhibits both Ras/Raf/MAPK and PI3K/AKT/mTOR signaling pathways

作用机制

PI-103 通过抑制磷脂酰肌醇 3-激酶和雷帕霉素哺乳动物靶蛋白发挥作用。这些激酶参与细胞生长、增殖和存活等关键细胞过程。通过抑制这些激酶,this compound 打破了促进肿瘤生长和存活的信号通路。 该化合物还诱导癌细胞的自噬和凋亡,进一步促进了其抗肿瘤作用 .

生化分析

Biochemical Properties

PI-103 is a selective inhibitor for the α-isoform of PI 3-Kinase . It also inhibits DNA-PK and mTOR1 and mTOR2 . This compound shows little activity against a wide array of protein kinases . It interacts with human cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT) enzymes .

Cellular Effects

This compound has been shown to attenuate the PI3K-AKT signaling pathway in T-Cell Lymphoma exposed to Hydrogen Peroxide . It suppresses the enhanced level of reactive oxygen species (ROS) and significantly down-regulates phosphorylation of AKT, PDK1, BAD and level of TNFR1 .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the PI3K-AKT signaling pathway . It binds to and inhibits PI3K, leading to a decrease in the activation of AKT, a serine/threonine protein kinase .

Temporal Effects in Laboratory Settings

The metabolic activity of this compound has been investigated, revealing marked species differences . Dogs, rats, mice, and mini-pigs were not found to be appropriate animal models .

Metabolic Pathways

This compound undergoes efficient glucuronidation with intrinsic clearance (CLint) values of 15.59 and 211.04 mL min 1 mg 1 for mono-glucuronide (M2) by human liver microsomes (HLM) and human intestine microsomes (HIM), respectively .

Transport and Distribution

This compound-O-glucuronide is mainly excreted by breast cancer resistance protein (BCRP), multidrug resistance-associated protein 1 (MRP1), and MRP4 transporters .

准备方法

合成路线和反应条件

PI-103 可以通过多步合成过程合成,该过程涉及形成吡啶并呋喃嘧啶核心。 合成通常从制备 4-吗啉基吡啶开始,然后进行一系列反应,包括环化、硝化和还原,以形成所需的化合物 .

工业生产方法

虽然 this compound 的具体工业生产方法没有被广泛记录,但该化合物通常在研究实验室中使用标准有机合成技术生产。 该过程涉及仔细控制反应条件,以确保高纯度和高产率 .

化学反应分析

反应类型

PI-103 会经历各种化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物包括 this compound 的各种氧化和还原衍生物,以及具有不同官能团的取代类似物 .

相似化合物的比较

类似化合物

独特性

This compound 的独特性在于它对多种激酶具有高效力和选择性,包括磷脂酰肌醇 3-激酶、雷帕霉素哺乳动物靶蛋白和 DNA 依赖性蛋白激酶。 这种广谱抑制作用使其成为癌症研究和药物开发中宝贵的工具 .

生物活性

PI-103 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which has garnered significant attention in cancer research due to its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cells, and relevant case studies.

Dual Inhibition : this compound inhibits the catalytic subunit of PI3K (p110α) and mTOR, key components of the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these pathways, this compound effectively reduces tumor cell proliferation and induces apoptosis.

Cell Cycle Regulation : Research indicates that this compound induces G0-G1 phase arrest in cancer cells. This is associated with the down-regulation of cyclins D1 and E1 and the up-regulation of cyclin-dependent kinase inhibitors p21 and p27 .

Impact on Biomarkers : The compound modulates various cancer biomarkers, including the phosphorylation states of proteins involved in glycolysis and metabolism, such as Akt and p70S6K. These changes contribute to reduced tumor growth and increased sensitivity to other therapeutic agents .

In Vitro Studies

This compound has been shown to inhibit the proliferation and invasion of multiple cancer cell lines, including:

  • Non-Small Cell Lung Cancer (NSCLC) : In studies with A549 and H460 cell lines, this compound treatment resulted in significant growth inhibition. H460 cells, which harbor activating mutations in PIK3CA, demonstrated greater sensitivity compared to A549 cells with wild-type PIK3CA .
  • Glioma Cells : The compound also induces autophagosome formation in glioma cells, suggesting potential applications in treating glioblastomas .

In Vivo Studies

Tumor Xenograft Models : In mouse models, this compound has shown efficacy in inhibiting the growth of human tumor xenografts. For instance, it effectively reduced tumor size in models of glioma and NSCLC . The pharmacokinetics of this compound indicate rapid metabolism, which poses challenges for its clinical use; however, prodrug formulations have been developed to enhance its bioavailability .

Case Studies

  • Efficacy Against Gefitinib-Resistant NSCLC : A study highlighted that this compound could overcome resistance to gefitinib in NSCLC models by targeting the PI3K/Akt/mTOR pathway. This suggests that combining this compound with existing therapies could enhance treatment outcomes for resistant cancers .
  • Combination Therapies : In combination with quercetin, another compound known for its anti-cancer properties, this compound demonstrated enhanced inhibition of the PI3K-AKT signaling pathway. This combination effect may provide a therapeutic strategy for more effective cancer treatment .

Summary of Findings

Study Type Cell Line/Model Effect Observed Key Findings
In VitroA549 (NSCLC)Growth inhibitionInduced G0-G1 arrest; down-regulated cyclins D1/E1; up-regulated p21/p27
In VitroH460 (NSCLC)Enhanced sensitivityGreater response due to PIK3CA mutations
In VivoGlioma XenograftsTumor size reductionEffective in reducing tumor growth
CombinationVarious Cell LinesSynergistic effectEnhanced inhibition when combined with quercetin

属性

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVCWJQQGGETHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190676
Record name pi-103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371935-74-9
Record name 3-[4-(4-Morpholinyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371935-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pi-103
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371935749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PI-103
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pi-103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PI-103
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX02F616F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PI-103
Reactant of Route 2
Reactant of Route 2
PI-103
Reactant of Route 3
Reactant of Route 3
PI-103
Reactant of Route 4
Reactant of Route 4
PI-103
Reactant of Route 5
Reactant of Route 5
PI-103
Reactant of Route 6
PI-103

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。